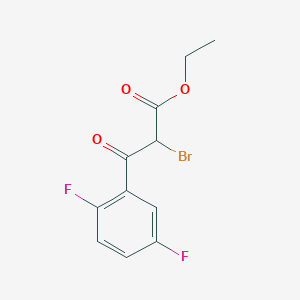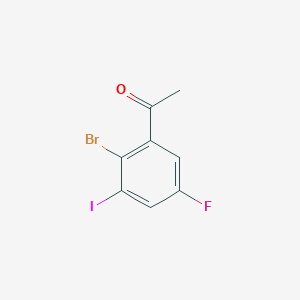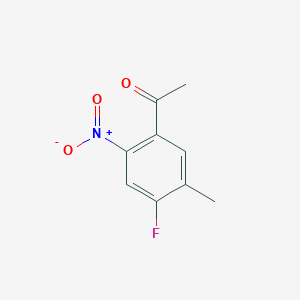
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one can be synthesized through a multi-step process involving the nitration of 4-fluoroacetophenone followed by methylation. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 1-(4-Fluoro-5-methyl-2-aminophenyl)ethan-1-one.
Substitution: 1-(4-Substituted-5-methyl-2-nitrophenyl)ethan-1-one.
Oxidation: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethanoic acid.
Scientific Research Applications
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: Similar structure but lacks the methyl group at the 5-position.
1-(3-Fluoro-4-nitrophenyl)ethan-1-one: Fluoro and nitro groups are positioned differently on the phenyl ring.
4-Chloro-2-fluoro-5-nitrophenyl)ethan-1-one: Contains a chloro group instead of a methyl group.
Uniqueness: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO3/c1-5-3-7(6(2)12)9(11(13)14)4-8(5)10/h3-4H,1-2H3 |
InChI Key |
KYWKESPFFSXKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)

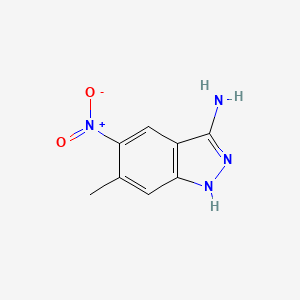

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

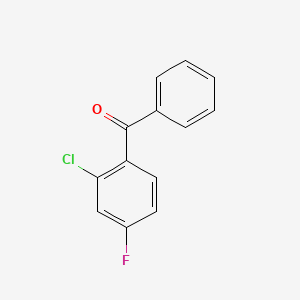
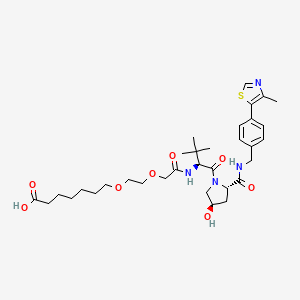
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
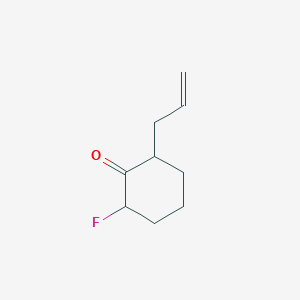
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
